5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique structure combining a benzodioxin ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with multiple targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolylmethanol: This compound shares the benzodioxin and isoxazole rings but differs in the functional groups attached.
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a similar benzodioxin ring but features a butanoic acid group instead of the oxazole and carboxamide groups.
Uniqueness
The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-methoxyphen
Properties
Molecular Formula |
C20H18N2O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H18N2O5/c1-24-15-5-2-13(3-6-15)12-21-20(23)16-11-18(27-22-16)14-4-7-17-19(10-14)26-9-8-25-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
InChI Key |
URYHOKSLAFISIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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